1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalic anhydride derivative.
Introduction of Substituents: The phenylprop-1-en-1-yl and phenyldiazen-1-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled conditions to ensure the desired stereochemistry and functional group placement.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis platforms and high-throughput screening techniques.
Chemical Reactions Analysis
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new isoindole derivatives with extended conjugation.
Scientific Research Applications
1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can interact with cellular targets involved in cancer progression.
Materials Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth . It may also interact with DNA, causing structural changes that affect gene expression and cellular function .
Comparison with Similar Compounds
Similar compounds to 1,3-DIOXO-N-{3-[(1Z)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2-{4-[(1Z)-2-PHENYLDIAZEN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE include other isoindole derivatives and compounds with similar functional groups. These compounds often share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties . Examples of similar compounds include:
1,3-Dioxol-5-yl-indoles: Known for their anticancer properties.
N-Phenyl-benzamides: Studied for their antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C36H24N4O4 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
1,3-dioxo-N-[3-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl]-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C36H24N4O4/c41-33(25-9-3-1-4-10-25)21-14-24-8-7-13-29(22-24)37-34(42)26-15-20-31-32(23-26)36(44)40(35(31)43)30-18-16-28(17-19-30)39-38-27-11-5-2-6-12-27/h1-23H,(H,37,42)/b21-14-,39-38? |
InChI Key |
LJRFHGRJRLYIAI-WIMJDRPKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Origin of Product |
United States |
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